1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2/c1-19-6-2-5-9-24(19)26-14-12-25(13-15-26)17-22(27)18-28-23-11-10-20-7-3-4-8-21(20)16-23/h2-11,16,22,27H,12-15,17-18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCDORBWAPHSQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxide Ring-Opening Strategy
Epichlorohydrin serves as a versatile precursor for propanol derivatives. Reaction with 4-(2-methylphenyl)piperazine under basic conditions (e.g., KOH in ethanol) yields 1-[4-(2-methylphenyl)piperazinyl]-2,3-epoxypropane. Subsequent ring-opening with 2-naphthol in the presence of a Lewis acid (e.g., BF₃·Et₂O) introduces the naphthyloxy group.
Optimization Parameters :
Mitsunobu Reaction for Ether Formation
Coupling 2-naphthol directly to a propanol intermediate via Mitsunobu reaction ensures high regiochemical control. This method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to activate the hydroxyl group of 3-chloro-1,2-propanediol, followed by displacement with 2-naphthol. The resulting 3-(2-naphthyloxy)-1,2-propanediol is then functionalized with the piperazine moiety.
Advantages :
- Yield Enhancement : Mitsunobu reactions typically achieve >80% yields for ether formations.
- Stereochemical Control : Retention of configuration at the alcohol center ensures product consistency.
Coupling Strategies for Final Assembly
Nucleophilic Substitution
The piperazine derivative reacts with a halogenated propanol intermediate (e.g., 3-bromo-1-(2-naphthyloxy)propan-2-ol) in a polar solvent (e.g., acetonitrile). Triethylamine or potassium carbonate acts as a base to deprotonate the piperazine, enhancing nucleophilicity.
Example Protocol :
Reductive Amination
An alternative route involves condensing 4-(2-methylphenyl)piperazine with a ketone intermediate (e.g., 3-(2-naphthyloxy)propan-2-one) using sodium cyanoborohydride (NaBH₃CN) in methanol. This method circumvents harsh conditions and improves functional group tolerance.
Critical Parameters :
- pH Control : Maintain a pH of 6–7 using acetic acid to optimize imine formation and reduction.
- Temperature : Room temperature suffices to prevent side reactions.
Post-synthesis purification is critical given the structural complexity. Techniques from the cited patents include:
- Liquid-Liquid Extraction : Dichloromethane or ethyl acetate isolates the product from aqueous phases, as described in di(4-methylpiperazine-1-yl) ketone synthesis.
- Recrystallization : Crude products are recrystallized from ethanol/water mixtures to remove unreacted starting materials.
- Column Chromatography : Silica gel columns with gradient elution (e.g., dichloromethane:methanol 10:1 to 5:1) resolve closely related impurities.
Yield Optimization :
- Solvent Ratios : A 4:1 v/v ethanol/water mixture maximizes recovery during recrystallization.
- Drying Agents : Anhydrous sodium sulfate effectively removes trace water before solvent evaporation.
Analytical Characterization
Confirming structural integrity requires multi-modal analysis:
Nuclear Magnetic Resonance (NMR) :
High-Resolution Mass Spectrometry (HRMS) : Exact mass calculation confirms molecular formula (e.g., C₂₄H₂₈N₂O₂ requires m/z 376.2151).
Challenges and Mitigation Strategies
- Byproduct Formation : Di-substituted piperazines may form during coupling. Using a slight excess of the propanol derivative (1.1 equiv) suppresses this.
- Hydroxyl Group Oxidation : Protect the propanol hydroxyl as a tert-butyldimethylsilyl (TBDMS) ether during reactive steps, then deprotect with tetrabutylammonium fluoride (TBAF).
Chemical Reactions Analysis
Types of Reactions
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Piperazine Ring
The nature of the aryl group attached to the piperazine ring significantly impacts receptor binding and selectivity. Key comparisons include:
- Methyl vs.
- Ethyl-Piperazinyl Derivatives : Substituting the piperazine nitrogen with ethyl (Compound 4e) enhances anxiolytic activity, suggesting that alkylation modulates CNS penetration .
Aryloxy Group Modifications
The position and size of the aryloxy group influence receptor affinity and metabolic stability:
- 2-Naphthyloxy vs.
- Phenoxy vs. Naphthyloxy: Phenoxy-substituted analogs (e.g., CAS 66307-56-0) demonstrate reduced steric hindrance, correlating with lower α1-antagonist potency but improved solubility .
Physicochemical Properties
- Topological Polar Surface Area (TPSA) : Piperazinyl-propan-2-ol derivatives typically have TPSA values >60 Ų, suggesting moderate blood-brain barrier penetration .
Pharmacological and Toxicological Comparisons
Receptor Binding Profiles
- α1-Adrenergic Antagonism : Naftopidil’s 1-naphthyloxy group confers subtype selectivity (α1A/D), while the target compound’s 2-naphthyloxy substituent may favor α1B affinity .
- Anxiolytic Activity : Ethyl-piperazinyl derivatives (e.g., Compound 4e) show superior anxiolytic effects in rodent models, attributed to serotonin receptor modulation .
Environmental Toxicity
- Microalgal Toxicity: β-blockers like propranolol (50% inhibition at 28.3 mg/L for Pseudokirchneriella subcapita) demonstrate environmental risks, but data on the target compound are lacking .
Biological Activity
1-[4-(2-Methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol, with the CAS number 93547-63-8, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of 376.5 g/mol. The compound features a piperazine ring, which is known for its role in various biological activities, including antimicrobial and central nervous system effects.
| Property | Value |
|---|---|
| CAS Number | 93547-63-8 |
| Molecular Formula | C24H28N2O2 |
| Molecular Weight | 376.5 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound may exhibit significant antimicrobial properties. For instance, a study on related piperazine derivatives demonstrated their effectiveness against various strains of bacteria, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .
The mechanism of action for these compounds often involves disruption of bacterial cell integrity and inhibition of essential bacterial enzymes such as DNA gyrase. This suggests that this compound may also possess similar antimicrobial mechanisms.
Cardiovascular Effects
In studies evaluating the cardiovascular effects of piperazine derivatives, compounds structurally related to this compound have shown promising inotropic effects (the ability to increase the strength of heart contractions). For example, a series of related compounds demonstrated varying degrees of inotropic activity in isolated heart preparations . Such findings suggest potential applications in treating heart conditions, although specific data on this compound's cardiovascular effects remain limited.
Case Studies
While specific case studies on this compound are sparse, analogous studies provide insights into its potential applications:
-
Antimicrobial Efficacy : A study examining piperazine derivatives found that modifications to the piperazine ring significantly enhanced antimicrobial activity against MRSA strains. The minimum inhibitory concentrations (MICs) were significantly lower than those of traditional antibiotics .
Compound MIC (μg/mL) This compound TBD Standard Antibiotic (e.g., Methicillin) 40 - Inotropic Activity : In vitro studies reported that certain piperazine derivatives exhibited potent inotropic effects on cardiac tissues, suggesting potential therapeutic roles in heart failure management .
Q & A
Q. What are the key structural features and physicochemical properties of 1-[4-(2-methylphenyl)piperazinyl]-3-(2-naphthyloxy)propan-2-ol?
The compound contains a piperazine ring substituted with a 2-methylphenyl group at the 4-position and a naphthyloxypropan-2-ol moiety at the 3-position. Key physicochemical properties include:
- Molecular formula : C24H27N2O2 (exact mass: 375.207 g/mol).
- Hydrogen bonding : 3 hydrogen bond donors (two from the hydroxyl group, one from piperazine) and 4 acceptors.
- LogP : Estimated ~3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
- Topological polar surface area (TPSA) : ~49 Ų, suggesting moderate solubility in polar solvents .
Methodological Insight : Use HPLC with C18 columns and mobile phases containing 0.1% trifluoroacetic acid (TFA) for purity analysis. Confirm structural integrity via NMR (e.g., ¹H-NMR for aromatic protons and piperazine coupling patterns) .
Q. How is this compound synthesized, and what are common optimization challenges?
A typical synthesis involves:
Piperazine functionalization : Reacting 2-methylphenylpiperazine with epichlorohydrin to form the propanol backbone.
Naphthyloxy substitution : Coupling the intermediate with 2-naphthol under basic conditions (e.g., K2CO3 in DMF).
Key challenges :
- Regioselectivity : Competing reactions at the naphthol’s 1- vs. 2-position require controlled temperature (0–5°C) .
- Byproduct formation : Unreacted epoxide intermediates may form dimers; monitor via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .
Optimization : Use excess 2-naphthol (1.5 eq) and catalytic KI to enhance nucleophilic substitution efficiency .
Q. What receptor targets are associated with this compound?
The piperazine moiety suggests affinity for serotonin (5-HT1A/2A) and dopamine (D2/D3) receptors, common in CNS-active agents. The naphthyloxy group may enhance binding to adrenergic receptors (e.g., α1/β2) due to aromatic stacking interactions . Methodological Insight : Perform radioligand binding assays (e.g., [³H]-spiperone for D2, [³H]-8-OH-DPAT for 5-HT1A) using HEK-293 cells transfected with target receptors. Compare IC50 values to reference ligands like ketanserin (5-HT2A) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize receptor selectivity?
SAR strategies :
- Piperazine substitution : Replace 2-methylphenyl with 3-chlorophenyl to enhance D2 affinity (see : C23H29ClN2O2, IC50 D2 = 12 nM vs. 45 nM for parent compound).
- Naphthyloxy modification : Introduce electron-withdrawing groups (e.g., -NO2 at the 6-position) to reduce α1 off-target binding .
Experimental design :
Synthesize 10–15 analogs with systematic substitutions.
Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor crystal structures (e.g., PDB: 6CM4 for D3).
Validate via functional assays (e.g., cAMP inhibition for D2 agonism) .
Q. How to resolve contradictions in reported biological activity data?
Case example : Discrepancies in 5-HT1A affinity (Ki = 15 nM in one study vs. 120 nM in another) may arise from:
- Purity issues : Ensure >98% purity via LC-MS (e.g., m/z 375.207 [M+H]⁺).
- Assay conditions : Differences in buffer pH (7.4 vs. 6.8) or membrane preparation methods (rat vs. human receptors) .
Resolution : Replicate assays using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and include positive controls (e.g., buspirone for 5-HT1A) .
Q. What analytical methods are critical for assessing metabolic stability?
In vitro microsomal assays : Incubate with human liver microsomes (HLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min.
Metabolite identification : Use high-resolution MS (HRMS) to detect hydroxylation (e.g., +16 Da) or N-dealkylation (-71 Da) products.
CYP inhibition screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates (e.g., 7-benzyloxyquinoline) .
Q. How to evaluate its potential for off-target binding in phenotypic screens?
Broad-panel profiling : Screen against 50+ targets (e.g., Eurofins CEREP panel) at 10 µM.
Counter-screen selectivity : For hits (e.g., σ1 receptor binding), perform dose-response (IC50) and functional assays (e.g., calcium flux for GPCRs).
Cheminformatics : Calculate Tanimoto similarity to known promiscuous compounds (e.g., clozapine) using PubChem fingerprints .
Q. What strategies improve aqueous solubility for in vivo studies?
- Salt formation : Prepare hydrochloride salt (common for piperazine derivatives; increases solubility >10-fold in PBS).
- Co-solvent systems : Use 10% DMSO/10% Cremophor EL in saline for IV administration.
- Amorphous dispersion : Mill with HPMCAS-LF to enhance dissolution rate (test via powder XRD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
